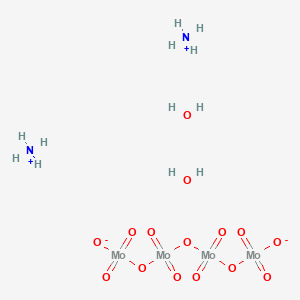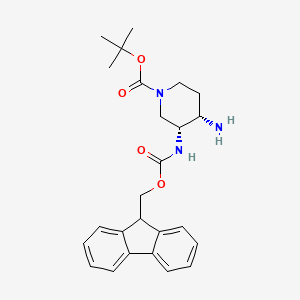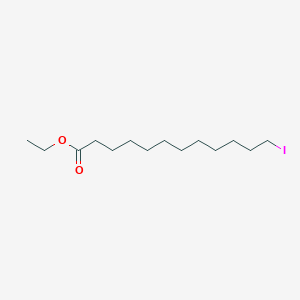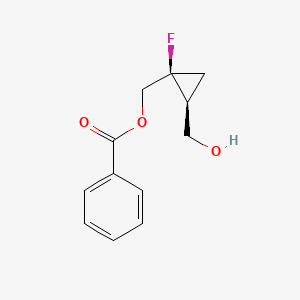
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate: is a synthetic organic compound that features a cyclopropyl ring substituted with a fluorine atom and a hydroxymethyl group, which is further esterified with benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Esterification: The final step involves esterification of the hydroxymethyl group with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Formation of ((1S,2S)-1-Fluoro-2-(carboxymethyl)cyclopropyl)methyl benzoate.
Reduction: Formation of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methanol.
Substitution: Formation of ((1S,2S)-1-Amino-2-(hydroxymethyl)cyclopropyl)methyl benzoate or ((1S,2S)-1-Thio-2-(hydroxymethyl)cyclopropyl)methyl benzoate.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique reactivity due to the presence of the fluorine atom.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with cyclopropyl-containing substrates.
Biochemical Probes: Used as a probe to study biochemical pathways involving cyclopropyl groups.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl ring provides rigidity to the molecule, allowing it to fit into specific binding sites. The fluorine atom can form strong hydrogen bonds or dipole interactions, enhancing binding affinity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Vergleich Mit ähnlichen Verbindungen
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl acetate: Similar structure but with an acetate ester instead of a benzoate ester.
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl propionate: Similar structure but with a propionate ester instead of a benzoate ester.
((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl butyrate: Similar structure but with a butyrate ester instead of a benzoate ester.
Uniqueness: The uniqueness of ((1S,2S)-1-Fluoro-2-(hydroxymethyl)cyclopropyl)methyl benzoate lies in its specific combination of a cyclopropyl ring, a fluorine atom, and a benzoate ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H13FO3 |
|---|---|
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
[(1S,2S)-1-fluoro-2-(hydroxymethyl)cyclopropyl]methyl benzoate |
InChI |
InChI=1S/C12H13FO3/c13-12(6-10(12)7-14)8-16-11(15)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2/t10-,12+/m0/s1 |
InChI-Schlüssel |
ZZDXSBNNCGWDFZ-CMPLNLGQSA-N |
Isomerische SMILES |
C1[C@H]([C@@]1(COC(=O)C2=CC=CC=C2)F)CO |
Kanonische SMILES |
C1C(C1(COC(=O)C2=CC=CC=C2)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


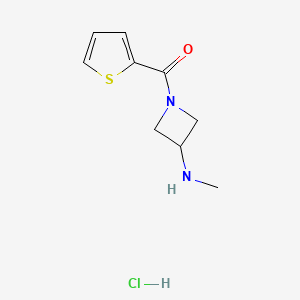
![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
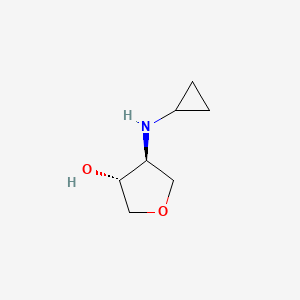
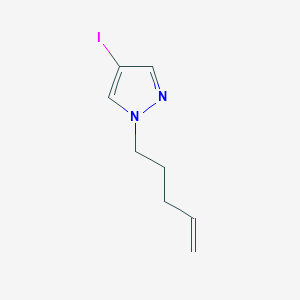
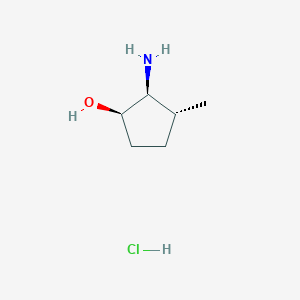
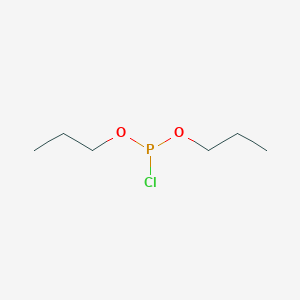
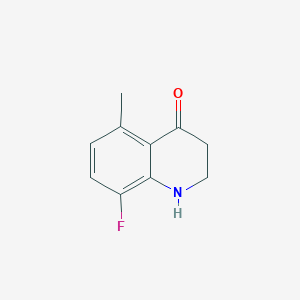
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)

